

# Independent Validation of Riamilovir: A Comparative Analysis of Published Efficacy and Safety Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published clinical studies on **Riamilovir** (Triazavirin), a broad-spectrum antiviral agent. The data presented here is intended to assist researchers and drug development professionals in evaluating the existing evidence for **Riamilovir**'s efficacy and safety against various viral infections, primarily focusing on Influenza and COVID-19. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes the proposed mechanism of action and a typical clinical trial workflow.

### **Comparative Efficacy of Riamilovir in Clinical Trials**

The following tables summarize the quantitative data from key clinical studies investigating the efficacy of **Riamilovir** against COVID-19 and Influenza. These studies compare **Riamilovir** to either a placebo or other established antiviral treatments.

## Table 1: Riamilovir in the Treatment of Mild to Moderate COVID-19



| Study                                    | Comparator                | Number of Patients (Riamilovir / Comparator)                | Primary<br>Endpoint                     | Key Findings                                                                                                                                                                           |
|------------------------------------------|---------------------------|-------------------------------------------------------------|-----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sabitov A.U., et<br>al. (2021)[1][2]     | Placebo                   | 120 / Placebo<br>group size not<br>specified in<br>abstract | Efficacy, safety, and tolerability      | Riamilovir was found to be effective, safe, and well-tolerated.[1][2]                                                                                                                  |
| Kasyanenko<br>K.V., et al. (2021)<br>[3] | Umifenovir +<br>Ribavirin | 29 / 30                                                     | Clinical<br>effectiveness<br>and safety | Riamilovir showed a statistically significant decrease in the duration of fever, cough, and anosmia, with more rapid viral elimination compared to the Umifenovir and Ribavirin group. |

Table 2: Riamilovir in the Treatment of Influenza



| Study                                                    | Comparator               | Number of<br>Patients (Total) | Primary<br>Endpoint                               | Key Findings                                                                                                           |
|----------------------------------------------------------|--------------------------|-------------------------------|---------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Sabitov A.U., et<br>al. (Meta-<br>analysis, 2021)<br>[4] | Oseltamivir /<br>Placebo | 471                           | Efficacy in<br>etiotropic therapy<br>of influenza | Riamilovir showed statistically significant advantages in various aspects compared to both placebo and Oseltamivir.[4] |

# Experimental Protocols Riamilovir for Mild COVID-19 (Sabitov A.U., et al., 2021) [1][2]

- Study Design: Randomized, open-label clinical trial.[1][2]
- Inclusion Criteria: Patients with clinical and epidemiological manifestations of coronavirus infection with laboratory (PCR) confirmation.[1][2]
- Treatment Regimen:
  - Riamilovir Group: Specific dosage not detailed in the abstract.
- Primary Endpoints: Evaluation of efficacy, safety, and tolerability.[1][2]
- Laboratory Investigations: PCR confirmation of SARS-CoV-2 infection.[1][2]

## Riamilovir for Moderate SARS-CoV-2 Infection (Kasyanenko K.V., et al., 2021)[3][4]

- Study Design: Retrospective analysis of health records.[3]
- Inclusion Criteria: Patients with moderate, PCR-confirmed SARS-CoV-2 infection.[3]



- Treatment Regimen:
  - Riamilovir Group (n=29): 1250 mg Riamilovir per day (250 mg five times a day) for 5 days (off-label use).[3]
  - Comparator Group (n=30): 800 mg Ribavirin and 800 mg Umifenovir per day for 5 days.[3]
- Primary Endpoints: Duration and severity of general infectious and respiratory syndromes, anosmia, ageusia, blood oxygen levels, and time to SARS-CoV-2 elimination.
- Laboratory Investigations: PCR testing of nasopharyngeal swabs to confirm SARS-CoV-2 infection and monitor viral elimination. Blood tests to monitor non-specific inflammatory markers and liver enzymes.[3]

## Meta-analysis of Riamilovir for Influenza (Sabitov A.U., et al., 2021)[5]

- Study Design: A meta-analysis of randomized controlled trials conducted in accordance with PRISMA principles.[4]
- Inclusion Criteria: Patients with a laboratory-confirmed diagnosis of influenza.[4]
- Comparators: Oseltamivir and placebo.[4]
- Primary Endpoints: Efficacy of Riamilovir in the etiotropic therapy of influenza.[4]

#### **Visualizations**

#### **Mechanism of Action of Riamilovir**

The primary antiviral mechanism of **Riamilovir** is the inhibition of viral RNA synthesis. As a nucleoside analogue, it is thought to interfere with the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. Some studies also suggest potential immunomodulatory effects, although the precise signaling pathways are still under investigation.





Click to download full resolution via product page

Caption: Proposed mechanism of action of Riamilovir.

## Generalized Experimental Workflow for a Riamilovir Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled clinical trial evaluating the efficacy of **Riamilovir**.





Click to download full resolution via product page

Caption: Generalized clinical trial workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Efficacy and Safety of Riamilovir in the Treatment of Patients with COVID-19 | Sabitov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. researchgate.net [researchgate.net]
- 4. Meta-analysis of randomized clinical trials of Riamilovir efficacy in etiotropic therapy of influenza | Sabitov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibioticschemotherapy.ru]
- To cite this document: BenchChem. [Independent Validation of Riamilovir: A Comparative Analysis of Published Efficacy and Safety Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680616#independent-validation-of-published-riamilovir-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com